molecular formula C11H10I3NO4 B083848 Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)- CAS No. 13080-24-5

Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-

Cat. No. B083848
CAS RN: 13080-24-5
M. Wt: 600.91 g/mol
InChI Key: NJFAOLRJDWASHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-, commonly known as MAA, is a contrast agent used in medical imaging. It is a water-soluble, iodine-based compound that is used to enhance the contrast of organs and tissues during medical procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications.

Mechanism Of Action

MAA works by selectively accumulating in the target tissue or organ, thereby increasing its contrast with the surrounding tissue. It is taken up by the reticuloendothelial system (RES), a network of cells that play a vital role in the immune system. MAA is taken up by the RES cells in the liver, spleen, and bone marrow, which results in the enhancement of the contrast of these organs during medical imaging.

Biochemical And Physiological Effects

MAA is a safe and effective contrast agent that has minimal side effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. MAA has been extensively researched, and its safety and efficacy have been established through numerous clinical studies.

Advantages And Limitations For Lab Experiments

MAA has several advantages for use in lab experiments. It is a highly effective contrast agent that can enhance the contrast of organs and tissues, making it easier to visualize and study them. MAA is also water-soluble and can be easily administered to animals for imaging studies.
However, MAA has some limitations for lab experiments. It is not suitable for use in cell culture experiments as it is a contrast agent and not a cell-permeable compound. MAA is also not suitable for use in studies that require long-term imaging as it is rapidly eliminated from the body.

Future Directions

There are several future directions for the use of MAA in medical imaging. One area of research is the development of new contrast agents that are more selective and have fewer side effects. Another area of research is the use of MAA in combination with other imaging modalities, such as MRI and PET, to improve the accuracy and sensitivity of medical imaging.
Conclusion:
MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications. It is a safe and effective compound that has minimal side effects. MAA has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of MAA in medical imaging, and ongoing research is focused on developing new contrast agents and improving the accuracy and sensitivity of medical imaging.

Synthesis Methods

MAA is synthesized by reacting 3-amino-N-methylacetanilide with 2,4,6-triiodophenol in the presence of a coupling agent. The reaction results in the formation of MAA, which is then purified through a series of filtration and recrystallization steps.

Scientific Research Applications

MAA is widely used in medical imaging to enhance the contrast of organs and tissues. It is particularly useful in the diagnosis of liver diseases and in the evaluation of blood flow to the liver. MAA is also used in the diagnosis of pulmonary embolism, a condition in which a blood clot travels to the lungs and blocks the blood flow.

properties

CAS RN

13080-24-5

Product Name

Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-

Molecular Formula

C11H10I3NO4

Molecular Weight

600.91 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]acetic acid

InChI

InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18)

InChI Key

NJFAOLRJDWASHP-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I

Other CAS RN

13080-24-5

synonyms

[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]acetic acid

Origin of Product

United States

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